(+/-)-Metanephrine-a,,-d3 HCl
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16ClNO3 |
|---|---|
Molecular Weight |
236.71 g/mol |
IUPAC Name |
2-methoxy-4-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i6D2,9D; |
InChI Key |
HRIQFVCFOPJYEQ-PWTNGEROSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)OC)O)NC.Cl |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)OC)O.Cl |
Origin of Product |
United States |
The Significance of Stable Isotope Labeled Compounds in Quantitative Biochemical Analysis
Stable isotope labeling is a technique where atoms within a molecule are replaced with their heavier, non-radioactive isotopes. moravek.comcreative-proteomics.com Common stable isotopes used in biochemical research include deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com This substitution creates a molecule with a unique mass signature that can be precisely tracked and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comdiagnosticsworldnews.com
The key advantage of using stable isotope-labeled compounds, such as (+/-)-Metanephrine-α,β,β-d3 HCl, as internal standards in quantitative analysis is their ability to mimic the behavior of the natural, or endogenous, compound during sample preparation and analysis. moravek.comdiagnosticsworldnews.com This includes extraction, derivatization, and ionization processes. By adding a known amount of the labeled standard to a biological sample, any variations or losses of the target analyte during the analytical workflow can be accurately corrected for, leading to more precise and reliable quantification. moravek.com
This technique has broad applications across various scientific disciplines, including:
Metabolomics: To trace metabolic pathways and determine the rates of metabolic reactions. diagnosticsworldnews.comnih.gov
Proteomics: For the quantitative analysis of protein expression and post-translational modifications. moravek.comcreative-proteomics.com
Pharmaceutical Research: In pharmacokinetic studies to understand how the body absorbs, distributes, metabolizes, and excretes drugs. moravek.comsymeres.com
Clinical Diagnostics: To improve the accuracy of diagnostic tests for various diseases by providing a reliable internal standard for the quantification of disease biomarkers. moravek.com
An Overview of Metanephrine and Its Metabolic Context Within Catecholamine Biochemistry
Chemical Synthesis Pathways for Deuterated Metanephrine Analogs
The synthesis of deuterated organic molecules, including metanephrine analogs, can be achieved through several established strategies. These approaches generally fall into two categories: incorporating deuterium (B1214612) from a deuterated starting material or introducing deuterium into a non-deuterated precursor molecule through isotopic exchange or other chemical reactions. princeton.edu
One common strategy involves multi-step chemical synthesis starting from commercially available deuterated reagents. princeton.edu For a molecule like metanephrine, a plausible pathway could involve the reduction of a ketone precursor using a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD₄). This would introduce deuterium at the β-carbon. Deuterium at the α-carbon could be introduced by other methods, such as α-halogenation followed by reduction with a deuterium source.
Another powerful technique is the direct hydrogen isotope exchange (HIE) reaction. researchgate.net This method involves replacing specific carbon-hydrogen (C-H) bonds with carbon-deuterium (C-D) bonds in a late-stage synthetic step. princeton.edu Such reactions are often catalyzed by transition metals and use a simple deuterium source like deuterium oxide (D₂O). princeton.eduprinceton.edu Recent advancements in photoredox catalysis have also enabled the selective deuteration of C-H bonds adjacent to amine groups, which is relevant to the metanephrine structure. princeton.edu
Biotransformation, using enzymes or whole microbial cells, presents another avenue for producing deuterated metabolites. hyphadiscovery.com While often used for creating hydroxylated metabolites, it is conceivable that specific enzymes could be used in pathways that incorporate deuterium. For instance, if a precursor to metanephrine can be synthesized with deuterium labels, enzymes involved in the final steps of the catecholamine biosynthesis pathway could potentially complete the transformation. hyphadiscovery.comnih.gov
A general representation of a synthetic approach could be:
Preparation of a suitable precursor: This could be a protected catechol derivative with an appropriate side chain containing a ketone or other functional group that can be chemically modified.
Introduction of Deuterium: Using a deuterated reagent, such as a deuterated reducing agent, to introduce deuterium atoms at the desired α and β positions of the side chain.
Final synthetic steps and deprotection: Completing the synthesis to form the final metanephrine structure and converting it to the hydrochloride salt.
Design and Intentional Deuteration Site Specificity
The specific placement of three deuterium atoms on the α and β carbons of the ethylamine (B1201723) side chain of metanephrine is a deliberate design choice driven by the compound's primary application.
Use as an Internal Standard: The foremost reason for the deuteration of metanephrine is its use as an internal standard in isotope dilution liquid chromatography-tandem mass spectrometry (ID-LC/MS/MS). nih.gov This analytical technique is considered a gold standard for the accurate measurement of metanephrines in plasma and urine, which is critical for diagnosing and monitoring neuroendocrine tumors like pheochromocytoma and paraganglioma. nih.govlabcorp.com The deuterated standard is added to a biological sample at a known concentration. Because it is chemically almost identical to the natural, non-deuterated metanephrine, it behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. princeton.edu However, due to its higher mass, the mass spectrometer can distinguish it from the endogenous analyte, allowing for precise quantification that corrects for any sample loss during preparation. nih.gov
Kinetic Isotope Effect and Stability: The replacement of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This phenomenon, known as the kinetic isotope effect, can slow down metabolic reactions that involve the cleavage of these bonds. researchgate.net While the primary goal for an internal standard is mass differentiation, this increased stability can be an advantage, ensuring the standard does not degrade during sample processing or analysis. Placing the deuterium atoms on the side chain, which can be a site of metabolic activity, ensures the label is not easily lost.
Avoiding Isotopic Exchange: The α and β positions on the ethylamine side chain are non-labile, meaning the deuterium atoms are not prone to exchanging with hydrogen atoms from the solvent (like water) under typical physiological or analytical conditions. This ensures the isotopic purity of the standard is maintained throughout the analytical procedure.
Methodological Applications in Advanced Biochemical Analysis Utilizing +/ Metanephrine A,, D3 Hcl
Role as an Internal Standard in Mass Spectrometry-Based Quantification
The primary application of (+/-)-Metanephrine-α,α,β-d3 HCl is as an internal standard in mass spectrometry-based quantification. cerilliant.comcaymanchem.com Its utility is rooted in the principles of isotope dilution mass spectrometry, a powerful technique for achieving high accuracy and precision in analytical measurements. britannica.comwikipedia.org
Principles of Isotope Dilution Mass Spectrometry (ID-MS)
Isotope Dilution Mass Spectrometry (ID-MS) is an analytical method that allows for the precise measurement of the quantity of a substance in a sample. britannica.com The fundamental principle involves adding a known amount of an isotopically enriched version of the analyte, known as the "spike" or internal standard, to the sample. wikipedia.orgosti.gov In this case, (+/-)-Metanephrine-α,α,β-d3 HCl acts as the spike for the naturally occurring metanephrine (B195012).
Once the stable isotope-labeled standard is introduced into the sample, it is thoroughly mixed, creating a "diluted" isotopic composition of the analyte. wikipedia.org The mass spectrometer then measures the ratio of the naturally occurring analyte to the isotopically labeled standard. youtube.com Because the amount of the added standard is known, this ratio allows for the accurate calculation of the original concentration of the endogenous analyte in the sample. osti.gov This method is considered a definitive analytical technique due to its high accuracy and reliability. youtube.com
Mitigation of Matrix Effects and Ion Suppression Phenomena
Biological samples such as plasma and urine are inherently complex, containing a multitude of endogenous and exogenous compounds. oup.comnih.gov These co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a phenomenon known as "matrix effects." This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can lead to inaccurate quantification. oup.com
The use of a stable isotope-labeled internal standard like (+/-)-Metanephrine-α,α,β-d3 HCl is a key strategy to compensate for these matrix effects. researchgate.net Because the deuterated standard is chemically identical to the analyte, it exhibits the same behavior during sample preparation, chromatographic separation, and ionization. oup.com Therefore, any signal suppression or enhancement experienced by the endogenous metanephrine will be mirrored by the deuterated internal standard. By measuring the ratio of the analyte to the internal standard, the variability introduced by matrix effects is effectively normalized, leading to more reliable and accurate results. oup.com
Enhancement of Analytical Accuracy and Precision in Complex Biological Matrices
The application of (+/-)-Metanephrine-α,α,β-d3 HCl as an internal standard in ID-MS significantly enhances the accuracy and precision of metanephrine quantification in complex biological matrices. researchgate.net Accuracy, in this context, refers to the closeness of a measured value to the true value, while precision refers to the reproducibility of the measurement.
By compensating for variations in sample extraction, instrument response, and matrix effects, the isotope dilution technique minimizes systematic and random errors that can compromise analytical results. researchgate.netnih.gov The use of a deuterated internal standard that co-elutes with the analyte is crucial for this compensation. However, it is important to note that in some cases, slight differences in retention times between the deuterated and non-deuterated compounds can occur, a phenomenon known as the "isotope effect." myadlm.org This can potentially lead to differential matrix effects if the elution times are not closely matched. myadlm.org Despite this, the use of stable isotope-labeled internal standards remains the most effective method for achieving high accuracy and precision in quantitative LC-MS/MS assays for analytes in complex biological fluids. oup.comresearchgate.net
Sample Preparation Methodologies Incorporating Deuterated Metanephrine
The accurate quantification of metanephrine in biological samples necessitates robust sample preparation techniques to remove interfering substances and concentrate the analyte of interest. nih.gov The incorporation of (+/-)-Metanephrine-α,α,β-d3 HCl at the beginning of the sample preparation process is crucial for correcting any analyte loss that may occur during these steps. researchgate.net
Solid-Phase Extraction (SPE) Protocols for Biological Samples
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices like plasma and urine. nih.govresearchgate.net In the context of metanephrine analysis, SPE protocols often utilize weak cation exchange (WCX) cartridges. nih.gov
A typical automated SPE workflow involves the following steps:
Sample Pre-treatment: Plasma samples are often deproteinized, for instance, by using spin filters, before being mixed with the deuterated internal standard solution. nih.gov
Conditioning and Equilibration: The SPE cartridge is conditioned with a solvent like methanol (B129727) and then equilibrated with water.
Sample Loading: The pre-treated sample containing the analyte and internal standard is loaded onto the SPE cartridge. researchgate.net
Washing: The cartridge is washed with a series of solvents to remove interfering compounds. A common sequence includes water, methanol, and a mixture of formic acid in acetonitrile (B52724).
Elution: The purified analytes, including both endogenous metanephrine and the deuterated internal standard, are eluted from the cartridge using a solvent mixture, often containing formic acid in acetonitrile.
The eluate can then be directly injected into the LC-MS/MS system for analysis. The use of automated online SPE systems has streamlined this process, reducing manual labor and improving throughput. nih.govnih.gov
Liquid-Liquid Extraction (LLE) Techniques
Liquid-liquid extraction (LLE) is another established method for sample preparation in metanephrine analysis. nih.gov This technique relies on the differential solubility of the analyte between two immiscible liquid phases. nih.gov
For catecholamines and their metabolites, LLE often involves the use of a complexing agent, such as 2-aminoethyl diphenylborinate, which forms a stable complex with the cis-hydroxyl groups of these compounds. scielo.brthermofisher.com This complex exhibits a strong affinity for a non-polar organic solvent, facilitating its extraction from the aqueous biological sample. scielo.br
A general LLE procedure includes:
pH Adjustment: The pH of the urine or plasma sample is adjusted to an alkaline value (e.g., pH 9.5) to optimize the extraction. scielo.brthermofisher.com
Addition of Complexing Agent and Internal Standard: The complexing reagent and the deuterated internal standard are added to the sample. scielo.brthermofisher.com
Extraction: An immiscible organic solvent, such as ethyl acetate, is added, and the mixture is vigorously shaken to facilitate the transfer of the analyte-complex into the organic phase. scielo.brthermofisher.com
Separation and Evaporation: The organic layer is separated, and the solvent is evaporated to dryness. scielo.br
Reconstitution: The dry residue is reconstituted in a suitable solvent before injection into the LC-MS/MS system. scielo.br
Hydrolysis and Derivatization Strategies for Enhanced Detection
In biological systems, metanephrines exist in both free and conjugated forms (primarily sulfated). For the determination of total metanephrines, a hydrolysis step is required to cleave the sulfate (B86663) group. Furthermore, derivatization is often employed to improve the analytical characteristics of metanephrines for chromatographic separation and mass spectrometric detection.
Hydrolysis
Acid hydrolysis is the standard procedure to convert sulfated metanephrines to their free, unconjugated forms. This typically involves heating the sample in an acidic environment. nih.govscispace.com Studies have shown that controlling the pH is critical for efficient and reproducible hydrolysis. Optimal hydrolysis yields for sulfated metanephrines are achieved by adjusting the sample pH to between 0.7 and 0.9 and heating at 100°C for 20 to 30 minutes. unil.chnih.gov Increasing the pH to 2.0 or higher results in a significant decrease in hydrolysis efficiency. unil.ch A crucial consideration is the stability of the deuterated internal standards under these harsh conditions. To prevent their degradation, internal standards like (+/-)-Metanephrine-a,,-d3 HCl are typically added after the hydrolysis step. nih.gov
Derivatization
Chemical derivatization is a powerful strategy to enhance the performance of metanephrine analysis. It can increase the mass of the analytes, improve their chromatographic retention and separation, and increase the sensitivity of detection by mass spectrometry. nih.gov
Acylation: Derivatization with agents like propionic anhydride (B1165640) or N-methyl-bis-heptafluorobutyramide converts the polar amine and hydroxyl groups into less polar esters and amides. nih.govacs.orgnih.gov A direct-matrix derivatization using propionic anhydride has been shown to increase sensitivity by a factor of 4 to 30 compared to underivatized methods. acs.orgnih.gov This "in-matrix" derivatization simplifies sample preparation by eliminating the need for a separate extraction step before derivatization. acs.orgnih.gov
Ethylation: Reductive ethylation, using acetaldehyde (B116499) and a reducing agent, converts primary amines to diethyl derivatives and secondary amines (like metanephrine) to mono-ethyl derivatives. nih.gov This process increases the hydrophobicity of the molecules, leading to improved retention on reverse-phase chromatography columns and a signal response increase of up to 50-fold in tandem mass spectrometry. nih.gov
Silylation: For gas chromatography-mass spectrometry (GC-MS), derivatization is mandatory to make the metanephrines volatile and thermally stable. A common approach is a two-step selective derivatization using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form O-trimethylsilyl (O-TMS) ethers, followed by acylation with N-methyl-bis(heptafluorobutyramide) (MBHFBA) to form N-heptafluorobutyryl (N-HFBA) amides. nih.govkoreascience.kr
Isothiocyanate Derivatization: Phenyl isothiocyanate (PITC) can be used to derivatize metanephrines, which has been successfully applied to the analysis of dried blood spots. nih.gov This method simplifies sample collection and is optimized for high sensitivity using MRM transitions. nih.gov
Advanced Chromatographic Separation Techniques
The choice of chromatographic technique is critical for resolving metanephrines from endogenous interferences in biological samples. Both liquid chromatography (LC) and gas chromatography (GC) are utilized, each with specific column chemistries and considerations.
LC coupled with tandem mass spectrometry (LC-MS/MS) is the predominant method for metanephrine analysis. researchgate.net The selection of the stationary phase is crucial for achieving optimal separation.
Reversed-Phase (RP) Chromatography: C18 columns are widely used, especially for derivatized metanephrines. nih.govnih.gov Derivatization increases the hydrophobicity of the analytes, leading to better retention and separation on nonpolar stationary phases like C18. nih.gov The mobile phases typically consist of an aqueous solution with an organic modifier like acetonitrile or methanol, often containing an acid such as formic acid to improve peak shape and ionization efficiency. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for separating polar compounds like underivatized metanephrines. nih.gov This technique uses a polar stationary phase (e.g., amide or bare silica) with a mobile phase containing a high percentage of a nonpolar organic solvent. The separation mechanism is based on the partitioning of the polar analytes into a water-enriched layer on the surface of the stationary phase.
Mixed-Mode Chromatography: Mixed-mode columns, which possess both reversed-phase and ion-exchange characteristics, offer unique selectivity. For instance, a weak cation exchange (WCX) mixed-mode column can provide robust separation for the analysis of metanephrines and their parent catecholamines in urine, often with a simple liquid-liquid extraction for sample cleanup. thermofisher.com
Table 1: Comparison of LC Column Chemistries for Metanephrine Analysis
| Column Chemistry | Analyte Form | Separation Mechanism | Typical Mobile Phase | Advantages |
| Reversed-Phase (e.g., C18) nih.gov | Derivatized | Hydrophobic Interactions | Acetonitrile/Water with Formic Acid | Excellent for less polar derivatized analytes, robust. nih.gov |
| HILIC (e.g., Amide) nih.gov | Underivatized | Partitioning into a water-enriched layer | High Acetonitrile/Aqueous Buffer | Good retention for very polar, underivatized analytes. |
| Mixed-Mode (e.g., WCX) thermofisher.com | Underivatized | Ion Exchange & Hydrophobic Interactions | Acetonitrile/Aqueous Ammonium Formate | Unique selectivity, can simplify sample preparation. |
GC-MS offers high chromatographic resolution and is a powerful tool for metanephrine analysis, though it is less common than LC-MS/MS. nih.govrug.nl The primary consideration for GC is the requirement for chemical derivatization, as metanephrines are non-volatile and thermally labile in their native form.
A validated GC-MS method involves a solid-phase extraction to isolate the analytes from urine after hydrolysis, followed by derivatization. nih.gov A common derivatization scheme uses N-methyl-N-(trimethylsilyl)trifluoroacetamide and N-methyl-bis-heptafluoro-butryamide. nih.gov This allows for a rapid analysis time, with less than 7 minutes between injections, and significantly reduces interference from common medications that can affect HPLC methods. nih.gov
Mass Spectrometric Detection and Quantification Parameters
Mass spectrometry, particularly tandem mass spectrometry, provides the high sensitivity and specificity required for the accurate measurement of low-concentration metanephrines in complex biological samples. scispace.comnih.gov
Triple quadrupole mass spectrometers are the gold standard for quantitative bioanalysis. nih.govnih.gov They are operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) is set to select a specific precursor ion (the molecular ion or a characteristic adduct of the analyte, e.g., [M+H]⁺). This selected ion then passes into the second quadrupole (Q2), a collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas. The third quadrupole (Q3) is then set to select a specific, characteristic fragment ion (product ion), which is subsequently detected. forensicrti.org
This process of selecting a specific precursor-to-product ion transition provides two levels of mass filtering, dramatically increasing selectivity and reducing chemical noise, which is essential for accurate quantification at low concentrations. forensicrti.org Quantification is achieved by comparing the peak area of the analyte's transition to that of its co-eluting stable isotope-labeled internal standard, such as this compound. nih.gov
To achieve the highest sensitivity and reliability, the parameters for each MRM transition must be optimized. This involves infusing a pure standard of the analyte and its labeled internal standard into the mass spectrometer to determine the optimal settings for instrument parameters like collision energy (CE) and declustering potential (DP). nih.govunige.ch
For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 3 Daltons higher than that of endogenous metanephrine, while the product ion may or may not retain the deuterium (B1214612) labels, depending on the fragmentation pathway. The transition from a precursor ion of m/z 183.1 to a product ion of m/z 168.1 is commonly used for d3-metanephrine. nih.gov In some cases, to enhance selectivity and overcome co-eluting interferences, multistage fragmentation (MRM³) can be used, where a product ion from the first fragmentation is further fragmented to generate a secondary product ion (e.g., m/z 180 → 149 → 121 for metanephrine). nih.gov
Table 2: Optimized MRM Transitions for Metanephrine and this compound
| Compound | Analyte Form | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (CE) | Notes | Reference |
| Metanephrine | Underivatized | 180.1 | 148.1 | Not Specified | Quantifier | nih.gov |
| This compound | Underivatized | 183.1 | 168.1 | Not Specified | Internal Standard | nih.gov |
| Metanephrine | Underivatized | 180.0 | 149.0 | Not Specified | Used in MRM³ (→ 121) | nih.gov |
| Metanephrine | PITC-Derivatized | 314.1 (M-H₂O+H)⁺ | 163.1 | 21 eV | Quantifier | nih.gov |
| This compound | PITC-Derivatized | 317.1 (M-H₂O+H)⁺ | 166.1 | 21 eV | Internal Standard | nih.gov |
| Metanephrine | PITC-Derivatized | 332.1 (M+H)⁺ | 134.1 | 29 eV | Qualifier | nih.gov |
| This compound | PITC-Derivatized | 335.1 (M+H)⁺ | 134.1 | 29 eV | Internal Standard Qualifier | nih.gov |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Considerations
In the mass spectrometric analysis of metanephrines, including the deuterated internal standard (+/-)-Metanephrine-α,α-d3 HCl, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are two common ionization techniques. The choice between them depends on the analyte's properties and the chromatographic conditions.
ESI is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like metanephrine. It typically generates protonated molecular ions [M+H]+ in positive ion mode. For instance, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, (+/-)-Metanephrine-α,α-d3 HCl and its unlabeled counterpart are often detected in positive ESI mode. nih.gov The transition monitored for metanephrine is frequently m/z 180.1→165.1. nih.gov ESI is highly efficient for analytes that are already ionized in solution, making it compatible with the reversed-phase liquid chromatography conditions often used for metanephrine analysis.
APCI, on the other hand, is generally better for less polar and more volatile compounds. It involves a gas-phase ion-molecule reaction initiated by a corona discharge. While less common for metanephrine analysis than ESI, APCI has been successfully used. One study described an HPLC/APCI-MS method for catecholamines and metanephrines where selected ion monitoring was used to detect the ion at m/z 198 for metanephrine. nih.gov The choice of ionization source can influence sensitivity and the types of adducts formed, which is a critical consideration during method development.
Rigorous Method Validation and Performance Characteristics
The use of (+/-)-Metanephrine-α,α-d3 HCl as an internal standard is pivotal for ensuring the accuracy and reliability of quantitative assays. Rigorous validation of the analytical method is essential to demonstrate its suitability for its intended purpose. This involves assessing several key performance characteristics.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The fidelity of this curve is typically assessed by the correlation coefficient (r²). For the analysis of metanephrines using LC-MS/MS with (+/-)-Metanephrine-α,α-d3 HCl as an internal standard, calibration curves consistently yield r² values greater than 0.99, indicating a strong linear relationship. nih.gov One validated method demonstrated a linear response for metanephrine from 0.04 to 50.0 nmol/L. nih.gov
Table 1: Example of Calibration Curve Parameters
| Analyte | Linear Range (nmol/L) | Correlation Coefficient (r²) | Source |
|---|---|---|---|
| Metanephrine (MN) | 0.04 - 50.0 | >0.99 | nih.gov |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for assays designed to detect low levels of metanephrines. For example, an HPLC/APCI-MS method reported a limit of quantitation of 2.5 ng/mL for metanephrine. nih.gov In a more sensitive LC-MS/MS assay, the lower limit of quantification was established at 0.04 nmol/L for metanephrine. nih.gov
Table 2: Detection and Quantitation Limits
| Analyte | Method | Limit of Quantitation (LOQ) | Source |
|---|---|---|---|
| Metanephrine | HPLC/APCI-MS | 2.5 ng/mL | nih.gov |
| Metanephrine | LC-MS/MS | 0.04 nmol/L | nih.gov |
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV) and is assessed at two levels:
Intra-assay precision (repeatability): The variation observed when the same sample is analyzed multiple times within the same analytical run. nih.govresearchgate.net
Inter-assay precision (intermediate precision): The variation observed when the same sample is analyzed in different analytical runs, often on different days. nih.govresearchgate.net
Accuracy is the closeness of the mean test result to the true or accepted reference value, often expressed as percent bias. Validated methods using deuterated internal standards like (+/-)-Metanephrine-α,α-d3 HCl demonstrate high precision and accuracy. For example, one study reported intra-assay CVs of 1.86-1.88% and inter-assay CVs of 4.46-5.69% for metanephrine. nih.gov The accuracy in the same study showed a bias ranging from -4.80% to 2.00%. nih.gov Generally, for bioanalytical methods, intra- and inter-assay precision values up to 15% (or 20% at the LLOQ) are considered acceptable. researchgate.net
Table 3: Precision and Accuracy Data for Metanephrine Quantification
| Parameter | Value Range | Source |
|---|---|---|
| Intra-assay Precision (CV%) | 1.86% - 1.88% | nih.gov |
| Inter-assay Precision (CV%) | 4.46% - 5.69% | nih.gov |
| Accuracy (Bias %) | -4.80% to 2.00% | nih.gov |
Recovery studies are performed to evaluate the efficiency of the sample extraction process. By comparing the analytical response of an analyte from an extracted sample to the response of a standard solution of the same concentration, the percentage of the analyte recovered can be determined. The use of a stable isotope-labeled internal standard like (+/-)-Metanephrine-α,α-d3 HCl is critical here, as it co-elutes with the endogenous analyte and experiences similar extraction losses and matrix effects, thereby correcting for these variations. Studies have reported mean recovery rates for metanephrine ranging from 71.5% to 95.2%. nih.gov Another study using a different extraction method reported recovery between 75% and 83%. nih.gov
Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components expected to be in the sample matrix. In the analysis of metanephrines, potential interferences can come from dietary constituents or drugs with similar chemical structures. nih.gov However, the high selectivity of tandem mass spectrometry (MS/MS) largely overcomes this issue. nih.gov By monitoring a specific precursor-to-product ion transition (e.g., m/z 180.1→165.1 for metanephrine), LC-MS/MS methods can effectively distinguish the analyte from co-eluting compounds. nih.gov While older methods like HPLC with electrochemical detection were prone to analytical interference, mass spectrometry-based assays are considered robust against such issues. nih.govnih.gov Nevertheless, it is crucial during method validation to analyze blank matrix samples and samples spiked with potentially interfering substances to ensure that no other compounds contribute to the signal at the retention time of the analyte.
Research Applications and Elucidation of Metabolic Pathways Enabled by +/ Metanephrine A,, D3 Hcl
Investigation of Catecholamine Metabolism and O-methylation Processes
The introduction of stable isotope-labeled compounds like (+/-)-Metanephrine-α,α,β-d3 HCl has revolutionized the study of catecholamine metabolic pathways. These tracers allow for the precise tracking of molecules through complex biochemical reactions, providing unparalleled insights into cellular metabolic wiring. nih.govmssm.edu
Studies on the Enzymatic Activity of Catechol-O-methyltransferase (COMT) in Metanephrine (B195012) Formation
Metanephrine is an inactive metabolite of epinephrine (B1671497), formed through the action of the enzyme Catechol-O-methyltransferase (COMT). caymanchem.com COMT plays a crucial role in the metabolism of catecholamines by catalyzing the O-methylation of their 3-hydroxyl group. nih.gov The use of deuterated metanephrine as an internal standard allows for the accurate quantification of endogenous metanephrine produced in enzymatic assays. This is critical for studying COMT activity and its influence on catecholamine levels. For instance, research has highlighted the importance of temperature control in the analysis of metanephrine for COMT activity assays, with higher temperatures leading to shorter retention times and increased electrochemical signals in high-performance liquid chromatography (HPLC). nih.gov Such studies are vital for understanding the factors that modulate COMT activity, which has implications for conditions where catecholamine metabolism is dysregulated.
Elucidation of Epinephrine Metabolic Pathways Using Stable Isotope Tracers
Stable isotope tracing is a powerful technique for delineating metabolic pathways. nih.govmssm.edu By introducing a labeled substrate into a biological system, researchers can follow its conversion into various downstream metabolites. The use of stable isotope-labeled tracers like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for the simultaneous assessment of multiple pathways over extended periods. frontiersin.org In the context of epinephrine metabolism, using a deuterated standard like (+/-)-Metanephrine-α,α,β-d3 HCl is crucial for accurately measuring the formation of metanephrine from epinephrine. caymanchem.com This approach helps to clarify the dynamics of epinephrine turnover and the relative contributions of different metabolic routes. While extraneuronal O-methylation of epinephrine to metanephrine is considered a minor pathway compared to intraneuronal deamination, it is a significant source of metanephrines, particularly from the adrenal medulla. nih.gov
Development of Robust Analytical Methods for Endogenous Metanephrines and Related Metabolites
The accurate measurement of endogenous metanephrines is crucial for both research and clinical diagnostics. cerilliant.comsigmaaldrich.com (+/-)-Metanephrine-α,α,β-d3 HCl serves as an ideal internal standard in mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comcerilliant.com The use of a stable isotope-labeled internal standard is critical because it co-elutes with the analyte of interest and experiences similar matrix effects, which are variations in analytical signal due to the presence of other components in the sample. thermofisher.comnih.gov This co-elution and shared experience of matrix effects allow for more accurate quantification.
Quantification in Diverse Biological Matrices (e.g., Plasma, Urine, Saliva) for Research Purposes
The versatility of LC-MS/MS methods employing deuterated internal standards allows for the reliable quantification of metanephrines in various biological fluids.
Plasma: The measurement of free metanephrines in plasma is considered a primary tool in certain areas of clinical research. phenomenex.com LC-MS/MS methods have been developed for the sensitive and specific analysis of plasma free metanephrines, often following a solid-phase extraction (SPE) step to clean up the sample. researchgate.net The use of deuterated internal standards like (+/-)-Metanephrine-α,α,β-d3 HCl is standard practice in these assays to ensure accuracy.
Urine: Urinary metanephrine analysis is also a common practice. nih.govadhb.govt.nz LC-MS/MS methods have been successfully developed for the simultaneous determination of catecholamines and metanephrines in urine, utilizing deuterated internal standards to ensure precision. researchgate.net These methods often involve a liquid-liquid extraction or solid-phase extraction step prior to analysis. researchgate.netsciex.com
Saliva: More recently, salivary metanephrine analysis has emerged as a non-invasive alternative to blood and urine collection. Studies have shown that metanephrines can be detected in saliva with sufficient analytical sensitivity and precision using LC-MS/MS, and there is a significant correlation between plasma and salivary metanephrine levels. researchgate.net
The table below summarizes typical findings regarding the precision of analytical methods using deuterated internal standards.
| Biological Matrix | Analyte | Intra-day Imprecision (CV%) | Inter-day Imprecision (CV%) | Recovery Range (%) |
| Urine | Metanephrine | < 7.0 | < 7.0 | 94.2 - 105.1 |
| Urine | Normetanephrine (B1208972) | < 7.0 | < 7.0 | 97.0 - 106.0 |
| Urine | 3-Methoxytyramine | < 8.0 | < 8.0 | 93.5 - 106.2 |
| Plasma | Metanephrine | ≤ 15 | ≤ 15 | 95 - 115 |
| Plasma | Normetanephrine | ≤ 15 | ≤ 15 | 95 - 115 |
This table is a composite representation based on data from multiple sources. researchgate.netnih.govnih.gov
Simultaneous Determination of Multiple Catecholamine Metabolites (e.g., Normetanephrine, 3-Methoxytyramine)
A significant advantage of modern analytical techniques like LC-MS/MS is the ability to perform multiplexed analysis, simultaneously measuring several analytes in a single run. nih.govscielo.br This is particularly beneficial in the study of catecholamine metabolism, where a comprehensive picture often requires the quantification of multiple related compounds. Methods have been developed for the simultaneous determination of metanephrine, normetanephrine, and 3-methoxytyramine in various biological matrices. nih.govnih.gov These methods invariably rely on the use of their respective deuterated internal standards, including (+/-)-Metanephrine-α,α,β-d3 HCl, to achieve the necessary accuracy and precision. nih.govscielo.br The ability to measure these metabolites together enhances the diagnostic efficiency for certain conditions and provides a more complete understanding of the underlying metabolic profile. nih.govnih.gov
Contribution to the Establishment of Candidate Reference Measurement Procedures (cRMPs) and Assay Harmonization Initiatives
The use of stable isotope dilution mass spectrometry (ID-MS) with deuterated internal standards like (+/-)-Metanephrine-α,α,β-d3 HCl is fundamental to the development of candidate Reference Measurement Procedures (cRMPs). cRMPs are highly accurate and precise methods that serve as a benchmark for standardizing routine laboratory tests. The establishment of cRMPs is crucial for ensuring the comparability and reliability of results across different laboratories and analytical platforms.
By providing a "gold standard" for metanephrine measurement, these reference procedures help to harmonize clinical assays, reducing inter-laboratory variability and improving the accuracy of diagnostic testing. nih.gov The use of certified reference materials, including deuterated metanephrine solutions, is an integral part of this process, enabling laboratories to calibrate their instruments and validate their methods against a recognized standard. cerilliant.comsigmaaldrich.com This ultimately leads to more consistent and reliable patient results, regardless of where the testing is performed.
Q & A
Basic: What are the established protocols for synthesizing and characterizing (±)-Metanephrine-α,β,β-d3 HCl to ensure isotopic purity and structural integrity?
Answer:
Synthesis typically involves deuterium incorporation at the α and β positions via deuterated reagents (e.g., D2O or deuterated reducing agents). Post-synthesis, isotopic purity (>98 atom% D) is validated using nuclear magnetic resonance (NMR) spectroscopy, focusing on deuterium integration ratios. Structural confirmation requires high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 236.70 for C10H12D3NO3·HCl) and infrared (IR) spectroscopy for functional group analysis. Purity assessments via HPLC with UV detection (λmax ~282 nm) are critical to rule out non-deuterated contaminants. Batch-specific analytical certificates, as referenced in reagent catalogs, should accompany commercial samples .
Basic: Which analytical techniques are validated for quantifying (±)-Metanephrine-α,β,β-d3 HCl in biological matrices, and what are their detection limits?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, with deuterated analogs serving as internal standards to correct for matrix effects. Key parameters include:
- Chromatography : Reverse-phase C18 columns with mobile phases optimized for polar metabolites (e.g., 0.1% formic acid in water/acetonitrile).
- Detection : Multiple reaction monitoring (MRM) transitions targeting m/z 237 → 152 (analyte) and m/z 240 → 155 (internal standard).
- Sensitivity : Limits of quantification (LOQ) typically range from 0.1–1.0 ng/mL in plasma, validated via calibration curves using certified reference materials (e.g., 0.1–100 µg/mL methanol solutions) .
Advanced: How can researchers resolve discrepancies in reported pharmacokinetic parameters of deuterated metanephrines across different in vivo models?
Answer:
Discrepancies often arise from interspecies metabolic variations or differences in deuterium retention. Methodological steps include:
- Comparative Pharmacokinetic Modeling : Use compartmental models to adjust for species-specific clearance rates and protein binding.
- Isotope Effect Analysis : Compare pharmacokinetic profiles of deuterated vs. non-deuterated analogs to quantify isotope-induced metabolic delays.
- Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., fixed dosing intervals and matched biological matrices) to identify confounding variables .
Advanced: What methodological considerations are critical when designing isotope dilution mass spectrometry (IDMS) experiments using (±)-Metanephrine-α,β,β-d3 HCl as an internal standard?
Answer:
Key considerations include:
- Isotopic Purity : Ensure internal standard purity (>98 atom% D) via supplier certificates or in-house NMR validation to avoid cross-contamination .
- Matrix Matching : Prepare calibration standards in the same biological matrix (e.g., human serum) to account for ionization suppression/enhancement.
- Stability Testing : Assess analyte stability under storage conditions (e.g., -80°C vs. -20°C) and freeze-thaw cycles.
- Cross-Validation : Compare IDMS results with orthogonal methods (e.g., ELISA) to confirm accuracy .
Advanced: How should researchers optimize chromatographic separation parameters for simultaneous analysis of (±)-Metanephrine-α,β,β-d3 HCl and its endogenous analogs in complex biological samples?
Answer:
Optimization strategies involve:
- Column Chemistry : Use hydrophilic interaction liquid chromatography (HILIC) columns for polar metabolites, enhancing retention of deuterated compounds.
- Gradient Elution : Adjust acetonitrile/water gradients to resolve (±)-Metanephrine-α,β,β-d3 HCl (tR ~6.5 min) from structurally similar catecholamines (e.g., epinephrine, tR ~5.8 min).
- Ion-Pairing Reagents : Add volatile ion-pair agents (e.g., heptafluorobutyric acid) to improve peak symmetry.
- Method Robustness Testing : Validate under varying pH (2.5–4.5) and temperature (25–40°C) conditions to ensure reproducibility .
Advanced: What experimental designs are recommended to assess the stability of (±)-Metanephrine-α,β,β-d3 HCl under varying storage and processing conditions?
Answer:
Stability studies should follow ICH guidelines:
- Short-Term Stability : Expose aliquots to room temperature (25°C) for 0–24 hours.
- Long-Term Stability : Store at -20°C and -80°C for 1–12 months, with periodic LC-MS/MS analysis.
- Freeze-Thaw Cycles : Subject samples to ≥3 cycles, comparing degradation rates via ANOVA.
- Light Exposure : Test amber vs. clear vials to quantify photodegradation. Data should include % recovery and 95% confidence intervals .
Basic: How can researchers verify the absence of non-deuterated contaminants in (±)-Metanephrine-α,β,β-d3 HCl batches?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Detect isotopic clusters; deviations from expected m/z 236.70 indicate contamination.
- NMR Spectroscopy : Absence of proton signals at α/β positions confirms deuterium incorporation.
- HPLC-UV : Compare retention times with non-deuterated standards; contaminants will elute earlier due to polarity differences .
Advanced: How can conflicting data on deuterium isotope effects in (±)-Metanephrine-α,β,β-d3 HCl metabolism be reconciled across enzymatic assays?
Answer:
- Enzyme-Specific Assays : Test isoforms (e.g., COMT vs. MAO) to identify differential isotope effects.
- Kinetic Isotope Effect (KIE) Measurement : Calculate kH/kD ratios for substrate turnover rates.
- Computational Modeling : Use density functional theory (DFT) to predict deuterium’s impact on reaction transition states.
- Interlaboratory Comparisons : Standardize buffer conditions (pH, ionic strength) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
